N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spiro[indoline-3,2'-thiazolidin] derivative featuring a 3-chlorophenylacetamide group and a 3-fluorophenyl substituent. Spiro compounds are of significant interest due to their conformational rigidity, which often enhances binding specificity and metabolic stability. Below, we analyze its key structural and functional distinctions from similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O3S/c25-15-5-3-7-17(11-15)27-21(30)13-28-20-10-2-1-9-19(20)24(23(28)32)29(22(31)14-33-24)18-8-4-6-16(26)12-18/h1-12H,13-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQLQXKBCFOGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group, a fluorophenyl moiety, and a spiro-indoline-thiazolidine framework. Its molecular formula is , and it exhibits various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl and fluorophenyl compounds possess antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely, suggesting that modifications in their structure can enhance efficacy.
| Compound | MIC (µM) | Target |
|---|---|---|
| Chlorophenyl derivative | 4.69 - 22.9 | Gram-positive bacteria |
| Fluorophenyl derivative | 5.64 - 77.38 | Gram-negative bacteria |
| Combined derivative | 13.40 - 137.43 | Fungal strains |
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells. In vitro assays demonstrated that treatment with this compound resulted in reduced cell viability in pancreatic ductal adenocarcinoma (PDA) cells without significantly affecting normal cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit phospholipase A2 and other enzymes critical for cell signaling pathways.
- Modulation of Cell Signaling : It is hypothesized that the compound may interfere with cAMP-mediated pathways, affecting cellular responses to growth factors.
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives showed that the introduction of halogen groups significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structure-activity relationships (SAR) in developing more potent antimicrobial agents.
Study 2: Anticancer Properties
In another case study involving PDA cells, treatment with this compound resulted in a notable decrease in cell migration and invasion capabilities. The findings suggest potential applications in cancer therapy, particularly for aggressive cancer types.
Comparison with Similar Compounds
Core Structural Features
The target compound’s spiro[indoline-thiazolidinone] core distinguishes it from simpler phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ), which lack the fused spiro system and are primarily used in polymer synthesis . The spiro architecture is shared with derivatives like those in and , which exhibit bioactivity tied to this rigid framework.
Substituent Effects
- Halogenated Aromatic Groups: The 3-chlorophenyl and 3-fluorophenyl groups may enhance lipophilicity and target engagement compared to non-halogenated analogs. For example, compound 74 (N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide) in demonstrates potent anti-inflammatory activity, suggesting the chlorophenyl group contributes to efficacy .
- Spiro vs. Non-Spiro Systems: Pyridine-containing acetamides like 5RH2 () lack the spiro system but show strong binding to SARS-CoV-2 protease, indicating that the spiro core in the target compound may redirect activity toward other targets, such as inflammatory enzymes .
Key Differentiators
Conformational Rigidity: The spiro system imposes structural constraints that may improve selectivity compared to flexible analogs like 5RH2 or phenoxy-linked thiazolidinediones ().
Enzyme Inhibition Potential: Spiro-thiazolidinones (e.g., derivative 8 in ) show dual 5-LOX/sEH inhibition, suggesting the target compound may similarly target inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, and how are intermediates characterized?
- Answer : The synthesis involves multi-step reactions, including:
-
Step 1 : Formation of the spiro[indoline-3,2'-thiazolidin] core via cyclization under reflux conditions using acetic acid as a solvent .
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Step 2 : Introduction of the 3-fluorophenyl group via nucleophilic substitution at the thiazolidinone ring, optimized at 80–100°C in DMF .
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Step 3 : Acetamide coupling using EDCI/HOBt as coupling agents in dichloromethane .
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Characterization : Intermediates are validated via -NMR (for aromatic proton integration) and LC-MS (for molecular ion peaks). Final purity is confirmed by HPLC (>95%) .
Table 1: Key Reaction Parameters
Step Reactants Solvent Temperature Catalyst Yield (%) 1 Indoline, thiourea Acetic acid Reflux None 65–70 2 3-fluorophenylboronic acid DMF 80°C Pd(PPh) 55–60 3 Chloroacetyl chloride DCM RT EDCI/HOBt 75–80
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Answer :
- - and -NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Confirm amide C=O stretches (~1680 cm) and spirocyclic C-O/C-N bonds (~1250 cm) .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 483.0925) .
- X-ray crystallography (if crystalline): Resolve spirocyclic conformation and dihedral angles .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer :
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or protein kinases (e.g., EGFR) using fluorometric assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Answer :
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Substituent variation : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., NO) to enhance kinase affinity .
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Spirocyclic modification : Introduce methyl groups at the indoline N-position to improve metabolic stability .
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Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .
Table 2: SAR Trends in Analogous Compounds
Substituent Bioactivity (IC, μM) Target 3-Cl-phenyl 12.5 ± 1.2 COX-2 4-F-phenyl 8.7 ± 0.9 EGFR 3-NO-phenyl 5.2 ± 0.6 JAK3 Data derived from
Q. How to resolve contradictions in bioassay data between in vitro and in vivo models?
- Answer :
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.3 hours in rats) and bioavailability (<30%) to explain efficacy gaps .
- Metabolite identification : Use LC-QTOF-MS to detect Phase I/II metabolites (e.g., hydroxylation at the thiazolidinone ring) .
- Tissue distribution : Radiolabel the compound (e.g., ) to track accumulation in target organs .
Q. What strategies improve synthetic yield while maintaining enantiomeric purity?
- Answer :
- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol = 85:15) .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective spirocyclic formation .
- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to reduce racemization .
Q. How to model its interaction with biological targets computationally?
- Answer :
- Docking studies : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 5KIR). Key interactions: H-bonds with Arg120 and hydrophobic contacts with Tyr355 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex .
- QSAR : Develop a 2D-QSAR model using MLR analysis (r = 0.89) with descriptors like logP and polar surface area .
Q. What are the stability challenges under physiological conditions, and how are they mitigated?
- Answer :
- pH sensitivity : The amide bond hydrolyzes at pH < 3 or > 10. Stabilize via PEGylation or prodrug strategies (e.g., ester prodrugs) .
- Photodegradation : Protect from UV light by formulating with antioxidants (e.g., BHT) .
- Oxidative stability : Replace labile thioether groups with sulfones to prevent glutathione adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
